molecular formula C21H21N7O2 B6463102 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole CAS No. 2549002-20-0

3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole

Cat. No. B6463102
CAS RN: 2549002-20-0
M. Wt: 403.4 g/mol
InChI Key: YFJFJAQXZYIXKC-UHFFFAOYSA-N
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Description

The compound “3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)-1H-indazole” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperidine ring, and an indazole ring . Pyrazole and its derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the pyrazole ring could be synthesized through a reaction involving a 1,3-dipolar cycloaddition or a condensation reaction . The pyrimidine ring could be formed through a reaction involving an amidine or guanidine . The exact synthesis pathway would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings. These rings include a pyrazole ring, which is a five-membered ring with two nitrogen atoms; a pyrimidine ring, which is a six-membered ring with two nitrogen atoms; a piperidine ring, which is a six-membered ring with one nitrogen atom; and an indazole ring, which is a fused ring system containing a benzene ring and a pyrazole ring .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For example, the pyrazole and pyrimidine rings might undergo reactions such as substitution or addition. The carbonyl group attached to the piperidine ring could be involved in reactions such as reduction or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms might make the compound a potential hydrogen bond donor and acceptor. The compound might also exhibit tautomeric forms due to the presence of the carbonyl group .

Future Directions

Given the diverse biological activities associated with pyrazole derivatives, this compound could be a potential candidate for further pharmacological studies . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known to exhibit diverse pharmacological effects .

Mode of Action

It’s worth noting that similar compounds have shown significant inhibitory activity . The compound likely interacts with its target in a way that inhibits the target’s function, leading to the observed pharmacological effects.

Biochemical Pathways

Compounds with similar structures have been shown to impact a variety of biochemical pathways . These effects can lead to a range of downstream effects, potentially explaining the diverse pharmacological activities observed.

Pharmacokinetics

For instance, imidazole, a similar compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have a significant impact at the molecular and cellular level.

properties

IUPAC Name

1H-indazol-3-yl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2/c1-27-13-15(12-24-27)14-10-22-21(23-11-14)30-16-6-8-28(9-7-16)20(29)19-17-4-2-3-5-18(17)25-26-19/h2-5,10-13,16H,6-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJFJAQXZYIXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=NNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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